molecular formula C6H5ClN2O4S B1348206 5-Chloro-2-nitrobenzenesulfonamide CAS No. 68379-05-5

5-Chloro-2-nitrobenzenesulfonamide

Cat. No. B1348206
CAS RN: 68379-05-5
M. Wt: 236.63 g/mol
InChI Key: KDOWETFJBFGOOG-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrobenzenesulfonamide is a compound useful in organic synthesis . It has a molecular formula of C6H5ClN2O4S and a molecular weight of 236.63 .


Synthesis Analysis

The synthesis of 5-Chloro-2-nitrobenzenesulfonamide involves a two-stage process . The first stage involves the reduction of 5-chloro-2-nitrobenzenesulfonamide with iron. The second stage involves cyclopropanation with triethyl orthoacetate. The product is then recrystallized and refined. The total molar yield is 19.4% as 5-chloro-2-nitrobenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-nitrobenzenesulfonamide can be represented by the SMILES notation: c1cc(c(cc1Cl)S(=O)(=O)N)N+[O-] .


Physical And Chemical Properties Analysis

5-Chloro-2-nitrobenzenesulfonamide is a white solid . It has a melting point of 158-160°C . Its density is approximately 1.7 g/cm3, and it has a boiling point of 450.9°C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization A significant application of 5-Chloro-2-nitrobenzenesulfonamide is in the synthesis and characterization of metal complexes. For instance, Camí et al. (2011) reported the purification and characterization of 4-Chloro-2-nitrobenzenesulfonamide, which was used to prepare a new copper(II) complex, showcasing its role as a ligand in coordination chemistry. This complex was thoroughly analyzed using various spectroscopic techniques and thermogravimetric analyses, highlighting the compound's utility in synthesizing and studying new materials (Camí et al., 2011).

Chemical Transformations and Synthesis In organic synthesis, 5-Chloro-2-nitrobenzenesulfonamide is involved in novel chemical transformations. Sapegin et al. (2018) described how this compound reacts with bis-electrophilic phenols to produce a new class of [1,4]oxazepine-based primary sulfonamides, demonstrating its versatility in constructing complex molecules with potential therapeutic applications (Sapegin et al., 2018).

Safety And Hazards

5-Chloro-2-nitrobenzenesulfonamide is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOWETFJBFGOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346577
Record name 5-Chloro-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitrobenzenesulfonamide

CAS RN

68379-05-5
Record name 5-Chloro-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Artico, R Silvestri, S Massa, AG Loi… - Journal of Medicinal …, 1996 - ACS Publications
… 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole (8y) was prepared by refluxing 5-chloro-2-nitrobenzenesulfonamide 37 with 2,5-dimethoxytetrahydrofuran in glacial acetic acid …
Number of citations: 149 pubs.acs.org
N Masuda, O Yamamoto, M Fujii, T Ohgami… - Bioorganic & medicinal …, 2005 - Elsevier
In a previous study, we described the structure–activity relationships (SARs) for a series of thiazolidenebenzenesulfonamide derivatives. These compounds were found to be highly …
Number of citations: 32 www.sciencedirect.com
CS Chambers - 2009 - eprints.hud.ac.uk
In this thesis, the novel synthesis of tetra- and triazolo-analogues of the pyrrolobenzodiazepines, pyrrolobenzothiadiazepines, benzodiazepines and benzothiadiazepines are described…
Number of citations: 4 eprints.hud.ac.uk
G Cannazza, S Perrone, F Rosato, L D'Accolti… - …, 2014 - thieme-connect.com
An oxidative route to N-substituted sulfonamidic azobenzene derivatives is reported. A mechanism, based on a rationalization of previous findings, is proposed. This simple one-pot …
Number of citations: 4 www.thieme-connect.com
AA Rubin, FE Roth, MM Winbury, JG Topliss… - Science, 1961 - science.org
… reaction of the resulting sulfonyl chloride with ammonia, afforded 5-chloro2-nitrobenzenesulfonamide, with a melting point of 1590 to 160'C (found: N, 11.71; Cl, 14.53). Reduction of the …
Number of citations: 57 www.science.org
P Goldhaber - Science, 1961 - science.org
… reaction of the resulting sulfonyl chloride with ammonia, afforded 5-chloro2-nitrobenzenesulfonamide, with a melting point of 1590 to 160'C (found: N, 11.71; Cl, 14.53). Reduction of the …
Number of citations: 155 www.science.org
RJ Herrnstein - Science, 1961 - science.org
… reaction of the resulting sulfonyl chloride with ammonia, afforded 5-chloro2-nitrobenzenesulfonamide, with a melting point of 1590 to 160'C (found: N, 11.71; Cl, 14.53). Reduction of the …
Number of citations: 106 www.science.org

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